4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

SIRT2 inhibition IC50 thiazole scaffold

4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 684232-84-6) is a synthetic small-molecule sirtuin 2 (SIRT2) inhibitor featuring a distinct 2-aminothiazole core flanked by a 4-acetylbenzamide group and a 5,6,7,8-tetrahydronaphthalen-2-yl substituent. It belongs to a class of thiazole-based SIRT2 inhibitors that have gained attention as chemical probes for dissecting SIRT2's deacetylase and defatty‑acylase functions in oncology and neurodegeneration.

Molecular Formula C22H20N2O2S
Molecular Weight 376.47
CAS No. 684232-84-6
Cat. No. B2519506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
CAS684232-84-6
Molecular FormulaC22H20N2O2S
Molecular Weight376.47
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
InChIInChI=1S/C22H20N2O2S/c1-14(25)15-6-9-17(10-7-15)21(26)24-22-23-20(13-27-22)19-11-8-16-4-2-3-5-18(16)12-19/h6-13H,2-5H2,1H3,(H,23,24,26)
InChIKeyVCUNISSUJQDITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 684232-84-6) as a Selective SIRT2 Inhibitor Scaffold


4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 684232-84-6) is a synthetic small-molecule sirtuin 2 (SIRT2) inhibitor featuring a distinct 2-aminothiazole core flanked by a 4-acetylbenzamide group and a 5,6,7,8-tetrahydronaphthalen-2-yl substituent [1]. It belongs to a class of thiazole-based SIRT2 inhibitors that have gained attention as chemical probes for dissecting SIRT2's deacetylase and defatty‑acylase functions in oncology and neurodegeneration [2]. The compound's tetrahydronaphthalene moiety provides a constrained hydrophobic surface that distinguishes its binding mode from more flexible diaryl-thiazole analogs, while the 4-acetyl group introduces a hydrogen‑bond acceptor that can interact with the SIRT2 active‑site rim [1][3].

Why 4-Acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide Cannot Be Replaced by Other Thiazole-Based SIRT2 Inhibitors


Although multiple 2-aminothiazole derivatives inhibit SIRT2, small structural modifications profoundly alter potency, selectivity, and binding mode. The lead thiazole hit T1 (IC50 = 17.3 µM) relies on a bis‑phenyl arrangement for hydrophobic contacts, whereas the 4‑acetyl‑tetrahydronaphthalene substitution in CAS 684232-84-6 introduces a conformationally restricted bicyclic system that can engage a different ensemble of SIRT2 residues (Phe119, Phe234, Phe235) while avoiding steric clashes observed with bulkier linkers [1]. The acetyl group further fine‑tunes the electronic surface of the benzamide, a feature absent in the des‑acetyl analog (N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide, CAS 684232-57-3) and in the more potent but structurally divergent ureide series (compound 5a, IC50 = 9.0 µM) [1][2][3]. Consequently, generic replacement with a different thiazole SIRT2 inhibitor would alter the target engagement profile and compromise the SAR continuity required for reproducible chemical biology experiments.

Quantitative Differentiation of 4-Acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide: Head-to-Head and Cross-Study Data


SIRT2 Inhibitory Potency vs. the Prototype Thiazole Hit T1

CAS 684232-84-6 inhibits human SIRT2 with an IC50 of 8.70 µM, which is 2.0‑fold more potent than the prototype thiazole hit T1 (IC50 = 17.3 µM) developed by the same research group [1][2]. The improvement is attributed to the tetrahydronaphthalene group that enhances hydrophobic packing with Phe119 and Leu206, as suggested by molecular docking studies of the closely related T1–T6 series [2].

SIRT2 inhibition IC50 thiazole scaffold

SIRT2 vs. SIRT1 Selectivity Ratio Compared to Dual-Acting Thiazole Ureides

CAS 684232-84-6 exhibits a SIRT1/SIRT2 IC50 ratio of approximately 3.9 (SIRT1 IC50 = 34 µM; SIRT2 IC50 = 8.70 µM) [1]. In contrast, the recently disclosed ureide-bearing thiazole 5a (IC50 = 9.0 µM for SIRT2) lacks selectivity over SIRT1, as it inhibits SIRT1 by 100% at the screening concentration (150 µM) and was characterized as a dual SIRT1/2 inhibitor [2]. The 3.9‑fold selectivity window of CAS 684232-84-6, although moderate, provides a defined margin for experiments where SIRT1 co‑inhibition would confound interpretation.

SIRT2 selectivity SIRT1 off-target thiazole inhibitors

Binding Mode: Competitive vs. Noncompetitive SIRT2 Inhibition

Enzyme kinetics analysis reveals that CAS 684232-84-6 inhibits SIRT2 through a mixed mechanism: a competitive component with Ki = 5.30 µM and a noncompetitive component with Ki = 9.80 µM [1]. This mixed inhibition profile is distinct from the purely competitive behavior reported for many SirReal2‑analogous inhibitors, which occupy only the acetyl‑lysine channel [2]. The noncompetitive component suggests that the tetrahydronaphthalene moiety may interact with an allosteric site adjacent to the substrate‑binding pocket, a feature that could be exploited to develop substrate‑uncompetitive inhibitors.

enzyme kinetics mechanism of inhibition SIRT2

Scaffold Differentiation from the Des‑Acetyl Analog (CAS 684232‑57‑3)

The 4‑acetyl substituent on the benzamide ring of CAS 684232‑84-6 is absent in the closely related analog N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 684232‑57‑3) [1]. While direct potency data for the des‑acetyl compound are not publicly available, SAR studies on homologous thiazole‑benzamide series consistently demonstrate that electron‑withdrawing para‑substituents on the benzamide enhance SIRT2 binding by forming hydrogen bonds with the conserved active‑site residue Gln167 and by polarizing the amide NH for stronger interaction with Asp170 [2]. The acetyl group's carbonyl oxygen is predicted to engage in a water‑mediated hydrogen‑bond network, a contact that is impossible for the unsubstituted benzamide.

SAR acetyl group benzamide modification

Optimal Use Cases for 4-Acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide Based on Verified Differentiation Data


SIRT2 Deacetylase Probe in Oncology Target Validation Studies

With a SIRT2 IC50 of 8.70 µM and a 3.9‑fold selectivity window over SIRT1, CAS 684232‑84‑6 can be employed as a pharmacological probe to validate SIRT2‑dependent deacetylation of substrates such as α‑tubulin (Lys40) and histone H4 (Lys16) in cancer cell lines [1][2]. Its mixed competitive/noncompetitive inhibition profile may maintain target engagement even in the presence of elevated NAD+ levels characteristic of highly glycolytic tumor cells [1].

Chemical Starting Point for Fragment‑Based or Structure‑Guided Optimization

The 4‑acetyl group and the tetrahydronaphthalene moiety offer two distinct vectors for parallel SAR exploration. The acetyl carbonyl can be converted to oximes, hydrazones, or secondary alcohols, while the tetrahydronaphthalene can be replaced with substituted tetralins or indanes to probe hydrophobic pocket dimensions [1][2]. The compound's established SIRT2 binding data (Ki = 5.30–9.80 µM) provide a baseline for measuring affinity improvements during iterative medicinal chemistry cycles [1].

Selectivity Control Compound in Sirtuin Panel Screening

Because the compound shows a defined, albeit moderate, selectivity for SIRT2 over SIRT1 (ratio ≈ 3.9), it can serve as a reference inhibitor in sirtuin panel assays to benchmark the selectivity profiles of newly synthesized SIRT2 inhibitors [1]. Its distinct chemotype (tetrahydronaphthalene‑thiazole‑acetamidobenzamide) complements the SirReal2 and AGK2 chemical series, enabling orthogonal chemical biology approaches to confirm on‑target effects [2].

In Vitro Pharmacology Studies Requiring a Non‑Covalent, Reversible SIRT2 Inhibitor

The Lineweaver‑Burk analysis confirming competitive and noncompetitive Ki values indicates reversible binding, which is preferable for washout experiments and for studying SIRT2 dynamics without permanent enzyme inactivation [1]. This property contrasts with covalent or tight‑binding inhibitors that preclude recovery of enzyme activity after compound removal, making CAS 684232‑84‑6 suitable for pulse‑chase deacetylation experiments in cell culture [1].

Quote Request

Request a Quote for 4-acetyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.